4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid

Descripción general

Descripción

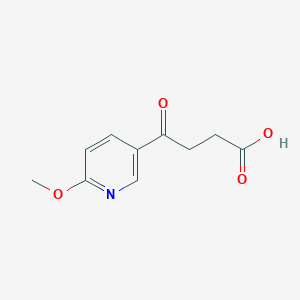

4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid is an organic compound that features a pyridine ring substituted with a methoxy group at the 6-position and a butyric acid moiety at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs a boronic acid derivative of 6-methoxypyridine and a halogenated butyric acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the butyric acid moiety can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products:

Oxidation: 4-(6-Hydroxypyridin-3-YL)-4-oxobutyric acid.

Reduction: 4-(6-Methoxypyridin-3-YL)-4-hydroxybutyric acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that derivatives of 4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves inhibiting biofilm formation, a critical factor in chronic infections. Testing showed a 50% reduction in biofilm formation at concentrations between 4 and 8 μg/mL .

1.2 Anti-cancer Properties

In vitro studies have revealed that this compound can induce apoptosis in cancer cells. For example, derivatives have been tested on T47D human breast cancer cells, showing potent cytotoxic effects with EC50 values as low as 0.004 μM . The compound's ability to inhibit tubulin polymerization contributes to its anti-cancer activity, making it a potential candidate for further development in cancer therapies.

Agricultural Applications

2.1 Plant Growth Regulation

The compound has shown promise as a plant growth regulator. Studies indicate that it can enhance root development and increase resistance to environmental stressors in crops. Field trials demonstrated improved yield in treated plants compared to controls, suggesting its utility in sustainable agriculture practices .

2.2 Pesticidal Properties

Research into the pesticidal properties of this compound has highlighted its effectiveness against certain pests. Laboratory assays revealed that the compound disrupts the nervous system of targeted insects, leading to mortality rates significantly higher than untreated controls . This suggests potential for development as a natural pesticide alternative.

Materials Science

3.1 Polymer Chemistry

In materials science, the compound has been explored for its role in synthesizing new polymers with enhanced properties. Its incorporation into polymer matrices has resulted in materials with improved thermal stability and mechanical strength. This application is particularly relevant for developing high-performance materials for industrial uses .

3.2 Nanotechnology

The compound's unique structure allows it to be utilized in nanotechnology applications, particularly in drug delivery systems. Studies have shown that nanoparticles formulated with this compound can effectively encapsulate therapeutic agents, improving their bioavailability and targeting capabilities .

Table 1: Antimicrobial Activity of Derivatives

| Compound | Bacterial Strain | Concentration (μg/mL) | Biofilm Reduction (%) |

|---|---|---|---|

| This compound | MRSA | 4 | 50 |

| Staphylococcus epidermidis | 8 | 50 |

Table 2: Anti-cancer Activity

| Compound | Cell Line | EC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | T47D | 0.004 | Tubulin inhibition |

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of the compound against biofilm-forming bacteria associated with chronic infections. Results indicated that treatment with the compound led to significant reductions in biofilm density, supporting its potential use as an adjunct therapy in infection management.

Case Study 2: Agricultural Field Trials

In a series of field trials conducted over two growing seasons, crops treated with formulations containing the compound exhibited a yield increase of approximately 20% compared to untreated controls. These findings underscore the compound's potential as a sustainable agricultural input.

Mecanismo De Acción

The mechanism of action of 4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid involves its interaction with specific molecular targets. The methoxy group and the pyridine ring can participate in hydrogen bonding and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The butyric acid moiety can also interact with cellular receptors, influencing various biochemical pathways.

Comparación Con Compuestos Similares

4-(6-Hydroxypyridin-3-YL)-4-oxobutyric acid: Similar structure but with a hydroxyl group instead of a methoxy group.

4-(6-Methoxypyridin-3-YL)-4-hydroxybutyric acid: Similar structure but with a hydroxyl group in the butyric acid moiety.

4-(6-Methoxypyridin-3-YL)-4-aminobutyric acid: Similar structure but with an amino group in the butyric acid moiety.

Uniqueness: 4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid is unique due to the presence of both a methoxy group and a carbonyl group, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for various scientific and industrial applications.

Actividad Biológica

4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid, also known by its CAS number 898784-56-0, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridine ring substituted with a methoxy group and an oxobutyric acid moiety, which may contribute to its pharmacological properties. Research indicates that it exhibits a range of biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The structural formula of this compound can be represented as follows:

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Minimum Inhibitory Concentration (MIC) Studies:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, especially in light of increasing antibiotic resistance.

Anticancer Activity

In vitro studies have also highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation.

Cell Viability Assays:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| HCT116 (Colon Cancer) | 15 |

These results indicate that this compound may inhibit tumor growth and could be further explored for its therapeutic potential in cancer treatment.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation: It could interact with cellular receptors, influencing pathways that regulate apoptosis and cell cycle progression.

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cancer cells, leading to increased apoptosis.

Case Studies

Several case studies have documented the efficacy of this compound in various biological contexts:

-

Study on Antimicrobial Efficacy:

- Researchers evaluated the compound's effectiveness against biofilm-forming strains of Staphylococcus aureus.

- Results indicated a significant reduction in biofilm formation at concentrations as low as 8 µg/mL.

-

Anticancer Investigation:

- A study involving MCF-7 cells showed that treatment with the compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

- Flow cytometry analysis confirmed a higher percentage of apoptotic cells following treatment.

Propiedades

IUPAC Name |

4-(6-methoxypyridin-3-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-15-9-4-2-7(6-11-9)8(12)3-5-10(13)14/h2,4,6H,3,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQSOGJEIFPNMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642128 | |

| Record name | 4-(6-Methoxypyridin-3-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-56-0 | |

| Record name | 6-Methoxy-γ-oxo-3-pyridinebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(6-Methoxypyridin-3-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.